N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride
Description
Historical Development of Benzothiazole Derivatives in Medicinal Chemistry
The benzothiazole scaffold was first synthesized in 1887 by A. W. Hofmann through the condensation of 2-aminothiophenol with carboxylic acids. Early applications focused on industrial dyes, but the mid-20th century marked a pivotal shift toward pharmacological exploration. The discovery of 2-arylbenzothiazoles as antitumor agents in the 1990s catalyzed interest in their medicinal potential, leading to systematic structure-activity relationship (SAR) studies. By the 2000s, benzothiazole derivatives were recognized for their antimicrobial, anti-inflammatory, and anticancer properties, with compounds such as Frentizole (an immunosuppressant) and Thioflavin T (an amyloid imaging agent) entering clinical use.
Key Milestones in Benzothiazole Drug Development
The evolution of benzothiazole chemistry has been driven by innovations in green synthesis, such as microwave-assisted reactions and nanocatalysts, which improved yield and reduced environmental impact.
Position Within Contemporary Heterocyclic Compound Research
Benzothiazoles occupy a privileged position among heterocyclic compounds due to their:
- Electron-deficient aromatic system , enabling π-π stacking with biological targets.
- Sulfur and nitrogen atoms , facilitating hydrogen bonding and electrostatic interactions.
- Structural plasticity , allowing modular substitution at the 2-, 4-, and 6-positions for activity optimization.
Comparative studies with benzimidazoles and benzoxazoles reveal that benzothiazoles exhibit superior metabolic stability and bioavailability, making them preferred candidates for central nervous system (CNS)-targeted therapies. For example, the morpholinoethyl group in N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride enhances solubility and modulates blood-brain barrier permeability, a feature less prevalent in related heterocycles.
Academic Significance of this compound
This compound integrates three pharmacophoric elements:
- 6-Methylbenzothiazole : Enhances lipophilicity and membrane penetration.
- Morpholinoethyl group : Improves aqueous solubility and confers affinity for G-protein-coupled receptors.
- Phenoxyacetamide backbone : Stabilizes interactions with enzymatic active sites via hydrogen bonding.
Recent in vitro studies demonstrate its inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2) , suggesting dual mechanisms in cancer and inflammation. A 2024 SAR analysis revealed that the methyl group at the 6-position reduces steric hindrance, enabling tighter binding to hydrophobic pockets in target proteins.
Structural Attributes and Biological Targets
| Component | Role | Biological Target |
|---|---|---|
| 6-Methylbenzothiazole | Core scaffold | EGFR tyrosine kinase |
| Morpholinoethyl | Solubility enhancer | PI3K/Akt pathway |
| Phenoxyacetamide | Hydrogen bond donor | COX-2 active site |
Current Research Landscape and Knowledge Gaps
Despite advancements, critical gaps persist:
- Mechanistic Uncertainty : The compound’s exact mode of action on epigenetic regulators like HDACs (Histone Deacetylases) remains uncharacterized.
- Synthetic Challenges : Scalability of multi-step syntheses involving PoCl₃-mediated cyclization requires optimization.
- In Vivo Validation : Only 12% of benzothiazole derivatives undergo preclinical testing, with most studies limited to cell lines.
Ongoing research priorities include:
- Development of prodrug formulations to enhance oral bioavailability.
- Exploration of combination therapies with existing chemotherapeutics.
- Computational modeling to predict off-target effects and toxicity.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-17-7-8-19-20(15-17)29-22(23-19)25(10-9-24-11-13-27-14-12-24)21(26)16-28-18-5-3-2-4-6-18;/h2-8,15H,9-14,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHAHJCVFDOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride is a synthetic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a morpholine group, and a phenoxyacetamide structure. These functional groups suggest diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN3O3S |
| Molecular Weight | 373.90 g/mol |
| IUPAC Name | This compound |
The precise mechanism of action for this compound remains largely uncharacterized in the literature. However, compounds with similar structures have been shown to interact with various biological targets, including enzymes and receptors involved in cancer and infectious disease pathways.
Biological Activity
Research indicates that derivatives of benzothiazole exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds related to benzothiazoles have demonstrated efficacy against various bacterial and fungal strains. For instance, studies have shown that certain benzothiazole derivatives possess potent antifungal properties against Aspergillus niger .
- Anticancer Properties : Similar compounds have been explored for their cytotoxic effects on tumorigenic cell lines. A study highlighted that certain substituted benzothiazoles exhibited selective cytotoxicity against specific cancer cells while sparing normal cells .
Case Studies
- Antifungal Activity : In a study investigating the antifungal properties of synthesized benzothiazole derivatives, one compound demonstrated significant inhibitory activity against Aspergillus niger with an EC50 of 50 μg/mL . This suggests that the presence of the 6-methyl group may enhance antifungal efficacy.
- Cytotoxicity Against Tumor Cells : Another study focused on evaluating the cytotoxic effects of various benzothiazole derivatives against tumor cell lines. The results indicated that certain compounds showed IC50 values as low as 0.004 μM, indicating potent anticancer activity .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of compounds similar to this compound:
| Compound | Biological Activity | IC50/EC50 Values |
|---|---|---|
| Benzothiazole Derivative A | Antifungal against Aspergillus niger | EC50 = 50 μg/mL |
| Benzothiazole Derivative B | Cytotoxic against tumor cells | IC50 = 0.004 μM |
| N-(6-Methylbenzo[d]thiazol-2-yl) Derivative C | Antimicrobial properties | Not specified |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of benzothiazole- and acetamide-based derivatives. Below is a systematic comparison based on synthesis, physicochemical properties, and structural features:
Key Comparative Insights
The morpholinoethyl group is shared with ’s compounds (e.g., 8c), a feature associated with improved solubility and membrane permeability due to morpholine’s polar nature .
Synthesis Efficiency :
- Yields for similar compounds vary widely (21–91%), with the target’s commercial status suggesting optimized large-scale production . Microwave-assisted synthesis (, % yield) highlights modern techniques that may improve efficiency for halogenated analogs .
Physicochemical Properties :
- Melting points range from 114°C () to 315.5°C (), influenced by hydrogen bonding (e.g., sulfamoyl groups in ) and aromatic stacking . The target’s hydrochloride salt likely lowers its melting point compared to neutral analogs, enhancing solubility .
Pharmacological Implications: The morpholinoethyl group (shared with ) may enhance CNS penetration, a trait valuable in neuroactive compounds .
Research Findings and Implications
- ’s morpholino-containing compounds (e.g., 8c) demonstrate the importance of tertiary amines in modulating pharmacokinetics, a feature likely shared by the target compound .
- Halogenated benzothiazoles (–5) exhibit strong electron-withdrawing effects, which may enhance binding affinity but introduce metabolic stability challenges compared to the target’s methyl group .
- Quinazolinone-thioacetamides () highlight the role of fused heterocycles in elevating melting points and thermal stability, a property less pronounced in the target’s simpler benzothiazole scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves coupling 6-methylbenzo[d]thiazol-2-amine with 2-morpholinoethylamine and phenoxyacetyl chloride in a stepwise manner. Key steps include:
- Amide bond formation : Use coupling reagents like EDC/HOBt in anhydrous dichloromethane under nitrogen .
- Hydrochloride salt preparation : Treat the free base with HCl gas in ethanol .
- Yield optimization : Reaction yields (21–33% in analogs) depend on solvent polarity (e.g., acetonitrile vs. toluene), stoichiometry of reagents, and temperature control (reflux vs. room temperature) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methyl group (δ ~2.5 ppm), morpholine protons (δ ~3.5–4.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ~450–500 for related compounds) and fragmentation patterns .
- Elemental analysis : Validate C, H, N content (e.g., calculated vs. observed values within ±0.3%) .
Q. What are the key functional groups influencing the compound's reactivity and bioactivity?
- Methodological Answer :
- Benzo[d]thiazole : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Morpholinoethyl group : Improves solubility and modulates pharmacokinetics via hydrogen bonding .
- Phenoxyacetamide backbone : Facilitates structural rigidity and target selectivity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?
- Methodological Answer :
- Solvent selection : Replace toluene with DMF to enhance solubility of intermediates during amidation .
- Catalyst optimization : Use Pd/C or polymer-supported reagents for efficient coupling .
- Purification : Employ flash chromatography (hexane:ethyl acetate gradient) or recrystallization (ethanol/water) to improve purity ≥95% .
Q. What strategies are effective in resolving contradictory data between in vitro bioactivity and computational predictions?
- Methodological Answer :
- Orthogonal assays : Validate target binding via SPR (surface plasmon resonance) alongside enzyme inhibition assays .
- Stability testing : Monitor compound degradation in assay buffers using HPLC (e.g., acetonitrile/water with 0.1% TFA) .
- Dose-response recalibration : Test concentrations from 1 nM to 100 µM to account for non-linear effects .
Q. What computational approaches are recommended to elucidate the mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with nuclear receptors (e.g., docking score ≤ −8 kcal/mol indicates strong binding) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 100 ns in GROMACS to assess stability of binding poses .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using MOE or Schrödinger .
Q. How should stability issues in aqueous solutions be addressed during biological assays?
- Methodological Answer :
- Lyophilization : Prepare stock solutions in DMSO, lyophilize, and reconstitute in PBS (pH 7.4) immediately before use .
- Co-solvents : Use cyclodextrins (5% w/v) to enhance solubility and prevent aggregation .
- Temperature control : Store working solutions at 4°C and avoid freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
